(R)-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol
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Overview
Description
®-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol is a chemical compound belonging to the class of piperazine derivatives. It has the molecular formula C12H17ClN2O and a molecular weight of 240.73 . This compound is known for its potential therapeutic effects and has been studied for various applications in medicine and scientific research.
Preparation Methods
The synthesis of ®-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol typically involves the reaction of ®-piperazine with 3-chlorobenzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified using standard techniques like recrystallization or chromatography .
Chemical Reactions Analysis
®-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding alcohols and amines.
Scientific Research Applications
®-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol has been extensively studied for its potential therapeutic effects in various medical conditions, including anxiety, depression, and schizophrenia. It is also used as a chiral building block in asymmetric synthesis and as a precursor in the synthesis of other piperazine derivatives. In the field of biology, it is used in the study of receptor-ligand interactions and as a tool for investigating the mechanisms of neurotransmission.
Mechanism of Action
The mechanism of action of ®-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol involves its interaction with specific molecular targets, such as neurotransmitter receptors. It acts as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. This modulation can lead to changes in the levels of neurotransmitters like serotonin and dopamine, which are implicated in various psychiatric and neurological disorders .
Comparison with Similar Compounds
®-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol is unique compared to other piperazine derivatives due to its specific substitution pattern and chiral configuration. Similar compounds include:
(S)-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol: The enantiomer of the compound with different stereochemistry.
1-(3-Chlorobenzyl)piperazine: Lacks the hydroxyl group present in ®-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol.
®-(1-(4-Chlorobenzyl)piperazin-2-yl)methanol: Similar structure but with a different position of the chlorine atom on the benzyl ring.
These compounds share similar chemical properties but may exhibit different biological activities and therapeutic potentials.
Properties
IUPAC Name |
[(2R)-1-[(3-chlorophenyl)methyl]piperazin-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-11-3-1-2-10(6-11)8-15-5-4-14-7-12(15)9-16/h1-3,6,12,14,16H,4-5,7-9H2/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVACMCTFSIBDE-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CO)CC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H](CN1)CO)CC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677491 |
Source
|
Record name | {(2R)-1-[(3-Chlorophenyl)methyl]piperazin-2-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263286-37-8 |
Source
|
Record name | {(2R)-1-[(3-Chlorophenyl)methyl]piperazin-2-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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